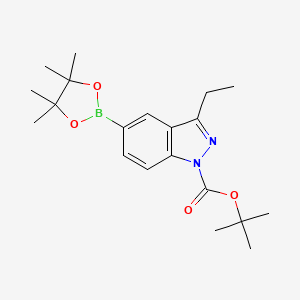

![molecular formula C13H9BrClN3 B1528108 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1244855-70-6](/img/structure/B1528108.png)

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9BrClN3 and a molecular weight of 322.59 . The compound is stored at refrigerated temperatures .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2 .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 322.59 g/mol . It is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Tumor-targeting Antitumor Agents

One significant application of derivatives of 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the development of tumor-targeting antitumor agents. These compounds have been designed to exploit the cellular uptake specificity of folate receptors (FR) and inhibit the glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in de novo purine nucleotide biosynthesis. This inhibition can result in potent antitumor activity against FR-expressing cells, showcasing the potential of these compounds in cancer therapy (Wang et al., 2013).

Antifolates for Cancer and Infectious Diseases

Derivatives of this compound have also been explored as classical and nonclassical antifolates. These compounds aim to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, necessary for the synthesis of purines and thymidylate. By inhibiting DHFR, these antifolates can exert cytostatic effects on tumor cells and pathogens, making them potential candidates for treating cancer and infectious diseases caused by pathogens like Toxoplasma gondii and Mycobacterium avium (Gangjee et al., 2007).

Synthesis of Heterocyclic Compounds

The chemical structure of this compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies on the synthesis of pyrrolo[3,2-d]pyrimidines and related compounds have revealed the versatility of this chemical scaffold in generating a wide range of derivatives with potential biological activities. These synthetic pathways involve reactions like amine oxide rearrangement, highlighting the compound's utility in organic synthesis and drug development (Majumdar et al., 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of the compound 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

7-benzyl-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKTYDCWFGQUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

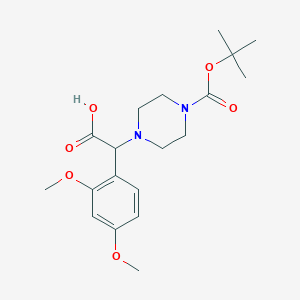

![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)

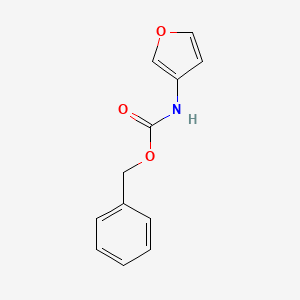

![tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1528030.png)

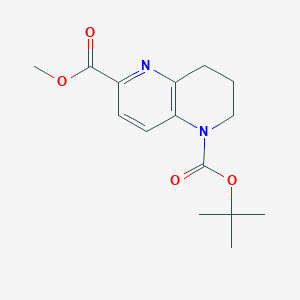

![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)

![tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1528034.png)

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)